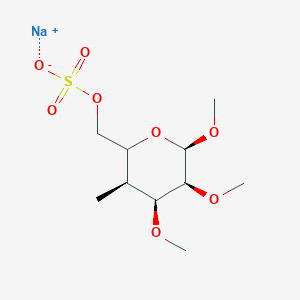

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is a product offered by several scientific research companies . It is used as a reference material that meets strict industry standards .

Synthesis Analysis

The synthesis of a similar compound, heptakis (2‐O‐methyl‐3‐O‐acetyl‐6‐O‐sulfo)‐cyclomaltoheptaose, a single‐isomer, sulfated β‐cyclodextrin carrying nonidentical substitutents at all the C2, C3, and C6 positions, has been reported . The synthesis process involved the use of capillary electrophoretic separation of enantiomers in acidic aqueous and methanolic background electrolytes .Molecular Structure Analysis

While specific molecular structure analysis of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is not available in the search results, a related compound, hexakis(2,3-di-O-methyl-6-O-sulfo)-alpha-cyclodextrin (HxDMS), has been studied . HxDMS was found to complex differently with many of the analytes tested than either its larger-ring analogs, heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-CD (HDMS) and octakis(2,3-di-O-methyl-6-O-sulfo)-gamma-CD (ODMS) or its same-ring .Chemical Reactions Analysis

The enantiomeric separation of a series of basic pharmaceuticals (β-blockers, local anesthetics, sympathomimetics) has been investigated in nonaqueous capillary electrophoresis (NACE) systems using heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin .Wissenschaftliche Forschungsanwendungen

Application in Enantiomeric Separation

- Summary of the Application : Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is used in the enantiomeric separation of basic pharmaceuticals . This includes beta-blockers, local anesthetics, and sympathomimetics .

- Methods of Application or Experimental Procedures : The compound is used in nonaqueous capillary electrophoresis (NACE) systems . Parameters that affect the chiral resolution, such as the type and concentration of cyclodextrin, temperature, and the addition of an organic modifier, are investigated . The enantiomeric discrimination of the solutes is influenced by the structural shape of the solute molecules, separation temperature, and type of cyclodextrin .

- Results or Outcomes : The results show that the enantiomeric discrimination of the solutes is influenced by the structural shape of the solute molecules, separation temperature, and type of cyclodextrin . It was found that alpha-cyclodextrin was the best enantioselector for resolution of prilocaine and ketamine, while the enantiomers of mepivacaine, ropivacaine, and bupivacaine were resolved with beta-cyclodextrin and/or modified beta-cyclodextrins .

Application in Aqueous Organometallic Catalysis

- Summary of the Application : Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is used as a supramolecular carrier in aqueous organometallic catalysis .

- Methods of Application or Experimental Procedures : The compound is used to create a stable environment for organometallic catalysts in aqueous solutions . This allows for the catalysts to perform reactions in water that they would normally only do in organic solvents .

- Results or Outcomes : The use of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt as a carrier allows for more environmentally friendly catalysis processes, as it reduces the need for harmful organic solvents .

Application in Drug Delivery

- Summary of the Application : Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is used in the formulation of drug delivery systems .

- Methods of Application or Experimental Procedures : The compound is used to increase the solubility and stability of drugs . It forms inclusion complexes with drugs, which can improve their pharmacokinetic properties .

- Results or Outcomes : The use of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt in drug delivery systems can improve the efficacy and safety of drugs .

Eigenschaften

IUPAC Name |

sodium;[(3S,4S,5S,6R)-4,5,6-trimethoxy-3-methyloxan-2-yl]methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O8S.Na/c1-6-7(5-17-19(11,12)13)18-10(16-4)9(15-3)8(6)14-2;/h6-10H,5H2,1-4H3,(H,11,12,13);/q;+1/p-1/t6-,7?,8-,9-,10+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZSLFVBNIXFPD-VBFVCBLUSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C(C1OC)OC)OC)COS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@@H](OC1COS(=O)(=O)[O-])OC)OC)OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NaO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

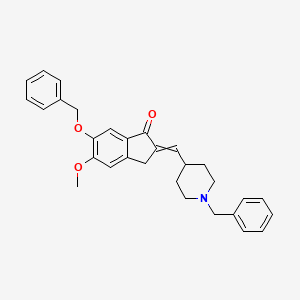

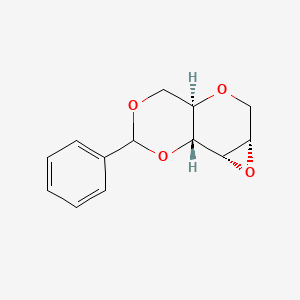

![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)

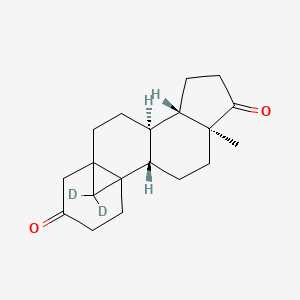

![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)

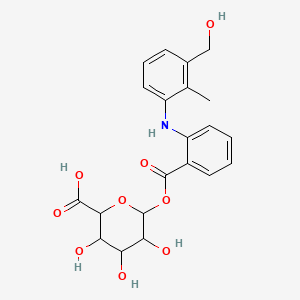

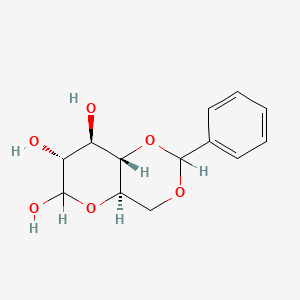

![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)

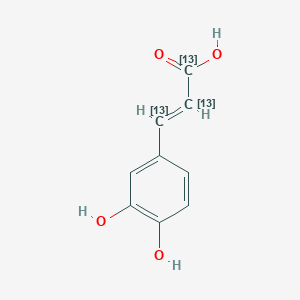

![Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B1140794.png)

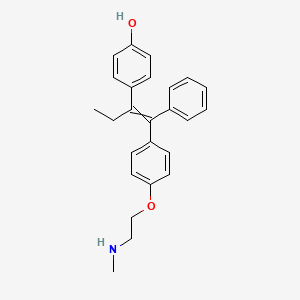

![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)